

physical and chemical properties of Forsythoside E

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Compound of Interest

Compound Name: Forsythoside E

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An In-depth Technical Guide to Forsythoside E

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **Forsythoside E**, tailored for researchers, scientists, and professionals in drug development.

Introduction

Forsythoside E is a phenylethanoid glycoside isolated from the fruits of *Forsythia suspensa* (Thunb.) Vahl.[1][2][3]. It is a member of the forsythiaside family of compounds, which are known for their extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[4][5][6]. This document summarizes the key technical data and experimental methodologies related to **Forsythoside E**.

Physical and Chemical Properties

Forsythoside E is a white to off-white solid powder[2][7]. Its core structure consists of a phenylethanoid aglycone linked to two sugar moieties[8]. The detailed physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₃₀ O ₁₂	[1][2][8]
Molecular Weight	462.45 g/mol	[1][2][8]
CAS Number	93675-88-8	[1][2]
Appearance	White to off-white solid powder	[2][7]
Solubility	Soluble in DMSO (100 mg/mL), Pyridine, Methanol, and Ethanol.	[2][3][9]
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month (protect from light).	[2][3]
Density	1.6 ± 0.1 g/cm ³	[1]
Boiling Point	752.0 ± 60.0 °C at 760 mmHg	[1]
Flash Point	408.6 ± 32.9 °C	[1]
Purity	Typically available at 95%~99% purity.	[7]

Biological Activities and Signaling Pathways

Forsythoside E, along with other forsythiasides, exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties[4][5]. These effects are mediated through the modulation of key signaling pathways.

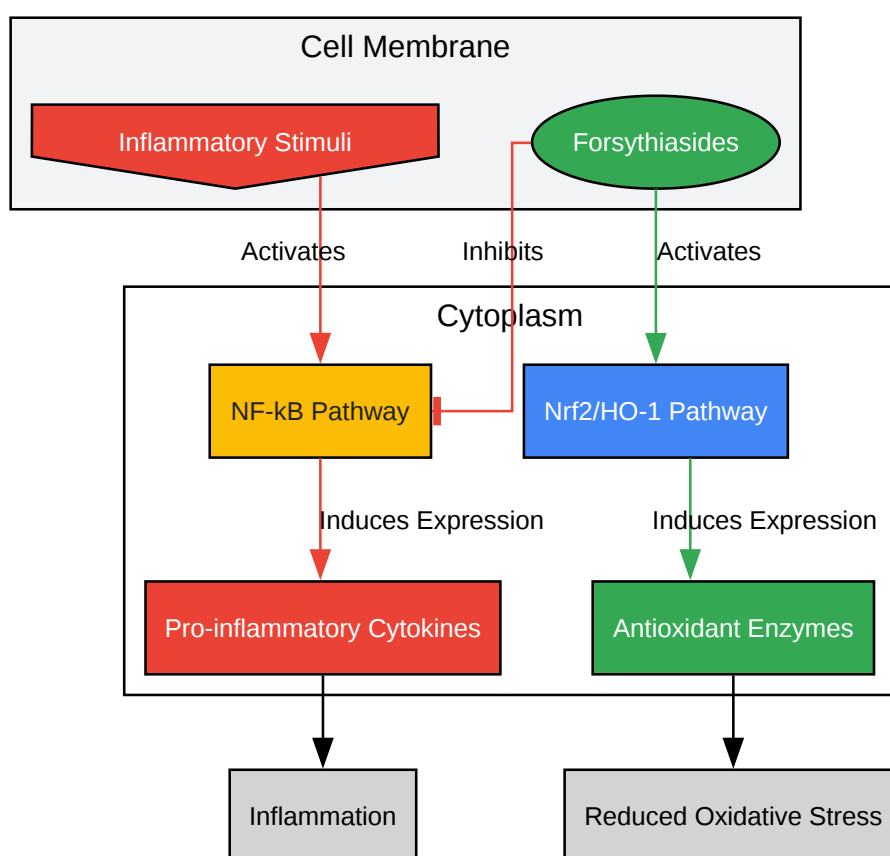
Forsythiasides have been shown to regulate inflammatory responses and combat oxidative stress by influencing the following pathways[4][5][10]:

- **NF-κB Signaling Pathway:** Forsythiasides can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][10].
- **Nrf2/HO-1 Signaling Pathway:** These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a master regulator of the

antioxidant response, and its activation leads to the production of antioxidant enzymes that protect cells from oxidative damage[4][5].

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory and antioxidant effects of forsythiasides.

Anti-inflammatory and Antioxidant Signaling Pathways of Forsythiasides



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Proposed mechanism of Forsythiasides.

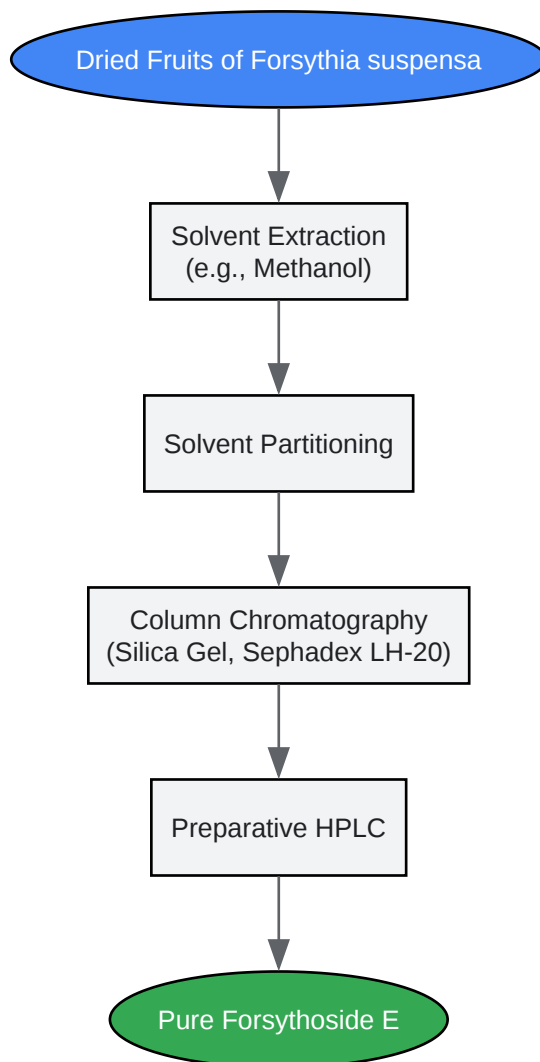
Experimental Protocols

Forsythoside E is naturally occurring in the fruits of *Forsythia suspensa*. A general workflow for its extraction and isolation is as follows:

- **Extraction:** The dried and powdered fruits are extracted with a suitable solvent, typically methanol or ethanol.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with different solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.
- **Chromatography:** The n-butanol fraction, which is rich in phenylethanoid glycosides, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or other suitable resins.
- **Purification:** Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Forsythoside E**.

The following diagram outlines a typical experimental workflow for the extraction and isolation of **Forsythoside E**.

Extraction and Isolation Workflow for Forsythoside E



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General workflow for **Forsythoside E** extraction.

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been established for the determination of **Forsythoside E** in injections[7].

- Sample Preparation: The sample is diluted with the initial mobile phase.
- Chromatographic Separation:

- Column: Agilent SB-C18 column (2.1 mm × 15 mm, 3.5 μm).
- Mobile Phase: Gradient elution with acetonitrile and 0.01% formic acid in water.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometric Detection:
 - Ionization Source: Negative-electrospray ionization (ESI-).
 - Monitoring Mode: Multiple reaction monitoring (MRM).
- Linearity: The calibration curve is linear in the range of 47.5-950 ng/mL.
- Recovery: The average recoveries are between 95.2% and 103.0%.

Spectral Data

The identification and structural elucidation of **Forsythoside E** are confirmed through various spectroscopic techniques.

Technique	Key Findings	Reference(s)
¹ H-NMR and ¹³ C-NMR	NMR data confirms the presence of a 3,4-dihydroxyphenylethyl moiety, a glucose unit, and a rhamnose unit. The specific chemical shifts and coupling constants are used to determine the connectivity and stereochemistry of the molecule.	[11]
Mass Spectrometry (MS)	High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of Forsythoside E. Tandem MS (MS/MS) provides fragmentation patterns that help in structural confirmation.	[7][11]
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic absorption bands for hydroxyl groups (around 3300-3400 cm ⁻¹) and aromatic rings.	[11]

Conclusion

Forsythoside E is a promising natural product with well-documented anti-inflammatory and antioxidant properties. This technical guide provides essential data on its physical and chemical characteristics, biological activities, and relevant experimental protocols to support further research and development in the fields of pharmacology and medicinal chemistry. The detailed methodologies and summarized data serve as a valuable resource for scientists working with this compound.

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